molecular formula C12H21NO3 B1445178 tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 475085-34-8

tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1445178
CAS No.: 475085-34-8
M. Wt: 227.3 g/mol
InChI Key: WTHLCGOZBTXTTE-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, two methyl groups, and a ketone functional group on the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Oxidation to Form the Ketone: The ketone functional group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups, using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs, particularly those targeting the central nervous system. Its piperidine ring structure is a common motif in many bioactive molecules, contributing to its importance in drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may act as a ligand for specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive molecule it is incorporated into.

Comparison with Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl groups present in tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, resulting in different reactivity and applications.
  • tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom, which introduces different chemical properties and reactivity.
  • tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure but lacks the additional methyl groups, affecting its chemical behavior and applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules, contributing to advancements in multiple scientific fields.

Properties

IUPAC Name

tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHLCGOZBTXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475085-34-8
Record name tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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